Deazaminopterin

Description

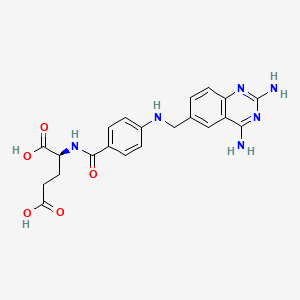

Structure

2D Structure

3D Structure

Properties

CAS No. |

18921-68-1 |

|---|---|

Molecular Formula |

C21H22N6O5 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

2-[[4-[(2,4-diaminoquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H22N6O5/c22-18-14-9-11(1-6-15(14)26-21(23)27-18)10-24-13-4-2-12(3-5-13)19(30)25-16(20(31)32)7-8-17(28)29/h1-6,9,16,24H,7-8,10H2,(H,25,30)(H,28,29)(H,31,32)(H4,22,23,26,27) |

InChI Key |

IOLLERXPKZGYRA-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(N=C3N)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Deazaminopterin; CB 3702; CB-3702; CB3702; NCS 529860; NCS-529860; NCS529860; |

Origin of Product |

United States |

Chemical Synthesis and Structural Modifications of Deazaminopterin

Methodologies for the Chemical Synthesis of Deazaminopterin.

Early syntheses of 10-deazaminopterin were reported, outlining initial approaches to construct this antifolate analogue. nih.gov A convenient synthesis for large-scale production of 10-deazaminopterin and its 10-alkyl analogues has been developed. This method involves the alkylation of dianions of p-alkylbenzoic acids with 3-methoxyallyl chloride, followed by bromination. The resulting butyraldehydes are then condensed with 2,4,5,6-tetraminopyrimidine, and the dihydropteridines are subsequently oxidized in situ to yield crystalline 10-alkyl-10-deaza-4-amino-4-deoxypteroic acids. These pteroic acids are then coupled with diethyl glutamate (B1630785) using a mixed anhydride (B1165640) method, followed by saponification to produce the target 10-deazaminopterins. nih.gov

Synthesis of this compound Derivatives and Analogues.

The synthesis of this compound derivatives and analogues explores modifications at various positions of the molecule to investigate their impact on biological activity and pharmacological properties. These modifications often focus on the 10-position, the glutamate tail, or the pteridine (B1203161) core.

Synthesis of 10-Ethyl-10-Deazaminopterin (10EDAM).

10-Ethyl-10-deazaminopterin, also known as edatrexate, is a notable derivative of this compound. An alternative synthetic route to 10-EDAM involves a Wittig condensation as a key step. nih.gov This approach utilizes the tributylphosphorane derived from 6-(bromomethyl)-2,4-pteridinediamine, which is condensed with methyl 4-propionylbenzoate, achieving yields of 75-80%. nih.gov Hydrogenation of the resulting Wittig product at the 9,10-double bond affords 4-amino-4-deoxy-10-ethyl-10-deazapteroic acid methyl ester. nih.gov Subsequent steps include ester hydrolysis to the carboxylic acid and standard peptide coupling with diethyl L-glutamate, followed by hydrolysis to yield 10-EDAM. nih.gov

Synthesis of 10-Alkyl-10-Deazaminopterins.

The synthesis of 10-alkyl-10-deazaminopterins, including methyl and ethyl analogues, has been achieved through methodologies that allow for the introduction of different alkyl chains at the 10-position. The convenient synthesis mentioned earlier for 10-deazaminopterin also applies to its 10-alkyl analogues, starting from appropriate p-alkylbenzoic acids. nih.govacs.org Another approach for 9-alkyl-10-deazaminopterins involves a sequence starting with Reformatski condensation, followed by hydrogenation, conversion to a chloromethyl or azidomethyl ketone, and then hydrogenation to an aminomethyl ketone. nih.gov This is followed by N-alkylation, reductive ring closure, saponification, coupling with diethyl L-glutamate, and final saponification to yield the target 9-alkyl-10-deazaminopterins. nih.gov Studies have also focused on the synthesis and biological activity of resolved carbon-10 (B1256599) diastereomers of 10-methyl- and 10-ethyl-10-deazaminopterin. acs.org

Research findings on 10-alkyl analogues indicate varying potencies compared to methotrexate (B535133) and 10-deazaminopterin in inhibiting the growth of folate-dependent bacteria and dihydrofolate reductase from sources like Lactobacillus casei and L1210 cells. nih.govacs.org For instance, in L1210 cells, the 9-methyl analogue was found to be significantly more potent than methotrexate in inhibiting cell growth, although enzyme inhibition and transport parameters were similar. nih.gov

Synthesis of Pralatrexate (B1268) (10-Propargyl-10-Deazaminopterin).

Pralatrexate, also known as 10-Propargyl-10-deazaminopterin, is a 10-deazaminopterin derivative characterized by a propargyl group at the 10-position. newdrugapprovals.orgnewdrugapprovals.org Several synthetic approaches for Pralatrexate have been disclosed. One method involves the alkylation of dimethyl homoterephthalate with propargyl bromide, followed by coupling with 2,4-diamino-6-(bromomethyl)pteridine. newdrugapprovals.orggoogleapis.com Subsequent steps include hydrolysis of the diester, acidification, and thermally induced decarboxylation to yield a 10-deazapteroic acid derivative. newdrugapprovals.orggoogleapis.com This intermediate is then coupled with L-glutamic acid diethyl ester, followed by hydrolysis to obtain Pralatrexate. googleapis.com Another process involves treating a pyrimidine-2,4,5,6-tetramine with an oxime compound to obtain a benzoic acid intermediate, which is then coupled with a dialkyl glutamate using a coupling agent, followed by ester hydrolysis. google.com Pralatrexate contains two asymmetric carbon centers, at C10 and C19. newdrugapprovals.org The C10 position typically exists as a racemic mixture of R and S configurations, while the C19 position, derived from L-glutamic acid, is predominantly in the S configuration. newdrugapprovals.orgguidetopharmacology.org

Advanced Synthetic Strategies for Novel this compound Scaffolds and Chemical Diversity.

Advanced synthetic strategies for generating novel this compound scaffolds and increasing chemical diversity explore various techniques beyond traditional linear synthesis. While the provided search results focus heavily on established synthesis routes for this compound and its known analogues, the concept of advanced synthetic strategies for creating diverse chemical scaffolds often involves techniques like combinatorial chemistry, diversity-oriented synthesis, or the use of novel coupling reactions and catalysts. biomedpharmajournal.orgresearchgate.netuobaghdad.edu.iq These strategies aim to rapidly generate libraries of compounds with structural variations to screen for desired biological activities. danielromogroup.com The development of new synthetic methodologies, such as improved coupling procedures or stereoselective transformations, can also be considered advanced strategies that contribute to accessing novel this compound analogues with specific structural features. The literature mentions the use of techniques like Wittig condensation and the exploration of different coupling agents in the synthesis of this compound derivatives. nih.govgoogle.com Furthermore, the design of new analogues often incorporates structural features found to be important from the study of existing compounds. grantome.com

Molecular Mechanisms of Action of Deazaminopterin

Dihydrofolate Reductase (DHFR) Inhibition by Deazaminopterin.

A central mechanism through which this compound functions is the potent inhibition of the enzyme dihydrofolate reductase (DHFR) nih.govlongkey.comnih.govwikiskripta.euuni.lupharmacomicrobiomics.comfishersci.ca. DHFR plays a vital role in the folate pathway by catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential one-carbon carriers required for the de novo synthesis of purine (B94841) nucleotides and thymidylate, key components of DNA nih.govlongkey.com.

By inhibiting DHFR, this compound prevents the regeneration of THF. This depletion of THF cofactors subsequently blocks the synthesis of purines and thymidylate, effectively halting DNA synthesis and impeding cell replication nih.govlongkey.com. This mechanism is shared with other antifolate drugs like Methotrexate (B535133) and Aminopterin (B17811), to which this compound is structurally related pharmacomicrobiomics.com. Studies comparing this compound derivatives, such as Pralatrexate (B1268) (10-Propargyl-10-deazaminopterin), with Methotrexate have shown differences in their inhibitory potency against DHFR, with one study indicating a three-fold higher Ki for Pralatrexate compared to Methotrexate in inhibiting DHFR, despite Pralatrexate exhibiting greater cytotoxicity in certain cell lines. Another study noted that substitution at the N10 position, but not at C10, reduced influx potential in certain tumor cells when comparing new folate analogs of the 10-deaza-aminopterin series.

Perturbations of Cellular Folate Metabolism Pathways.

Beyond direct DHFR inhibition, this compound and its analogues perturb cellular folate metabolism at multiple levels. These perturbations can include effects on cellular uptake and intracellular processing. Antifolates, including this compound derivatives like Pralatrexate, are often transported into cells primarily via the reduced folate carrier 1 (RFC1) longkey.com. Alterations in RFC1 expression or function can significantly impact the intracellular accumulation of these compounds and thus affect their efficacy longkey.com.

Once inside the cell, antifolates like this compound can undergo polyglutamylation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS) longkey.com. Polyglutamylation adds glutamate (B1630785) residues to the antifolate molecule, trapping it within the cell and often enhancing its inhibitory activity against folate-dependent enzymes, including DHFR and thymidylate synthase longkey.com. Differences in the extent and efficiency of polyglutamylation among various folate analogues, including this compound derivatives, can contribute to differential cellular accumulation and cytotoxicity observed in various tumor cell lines. Resistance mechanisms to antifolates can involve impaired uptake due to reduced RFC1 expression or defective polyglutamylation due to decreased FPGS expression or increased activity of gamma-glutamyl hydrolase (GGH), an enzyme that cleaves polyglutamate chains longkey.com.

This compound has also been suggested to inhibit folate-dependent enzymes of the purine biosynthesis pathway, contributing to reduced intracellular nucleoside pools.

Molecular Interactions within Enzymatic Active Sites.

The inhibitory activity of this compound stems from its ability to bind to the active site of DHFR, effectively competing with the natural substrate, dihydrofolate nih.govnih.govpharmacomicrobiomics.com. While detailed high-resolution structural data specifically for this compound bound to human DHFR is not extensively detailed in the provided snippets, the mechanism is understood in the context of antifolate-DHFR interactions, which have been well-characterized for related compounds like Methotrexate pharmacomicrobiomics.com.

Antifolates like Methotrexate bind tightly to the DHFR active site, forming a ternary complex with the enzyme and the cofactor NADPH pharmacomicrobiomics.com. This binding is often described as tight-binding or even "pseudoirreversible" due to the very low dissociation constant (Ki) pharmacomicrobiomics.com. The interaction involves key residues within the active site that form hydrogen bonds and electrostatic interactions with the various moieties of the antifolate molecule, including the pteridine (B1203161) ring and the glutamate tail pharmacomicrobiomics.com.

Studies on the inhibition of DHFR from different species by folate, aminopterin, methotrexate, and their 5-deaza analogues have provided insights into the importance of specific structural features for binding and inhibition mechanisms. While 10-deazaminopterin differs from 5-deaza analogues in the position of the carbon substitution, these studies highlight how modifications to the folate structure can influence the nature of the interaction with DHFR, including inducing slow-binding inhibition mechanisms. The presence of a gamma-methylene group in L-gamma-methylene-10-deazaminopterin (L-MDAM) distinguishes it from its parent compound, aminopterin, and this modification affects its binding properties to enzymes involved in folate metabolism, such as DHFR nih.gov.

While specific details on the molecular interactions of this compound within the DHFR active site are not as extensively described in the provided sources as for Methotrexate, it is understood that its efficacy as an inhibitor is a direct consequence of its ability to bind with high affinity to this crucial enzyme, thereby disrupting the folate metabolic pathway essential for nucleotide synthesis and cell proliferation nih.govlongkey.comnih.govpharmacomicrobiomics.com.

Deazaminopterin S Molecular Targets and Target Engagement Studies

Dihydrofolate Reductase (DHFR) as a Primary Molecular Target.

Dihydrofolate Reductase (DHFR) is a well-established primary molecular target for deazaminopterin and other antifolate compounds. medchemexpress.comnih.gov DHFR is an enzyme essential for the synthesis of tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a crucial cofactor in the de novo synthesis of purines and thymidylate, which are fundamental building blocks of DNA. researchgate.net By inhibiting DHFR, this compound prevents the production of THF, thereby disrupting DNA synthesis and inhibiting cell replication. ontosight.aigoogle.com

Studies involving resolved C-10 diastereomers of 10-methyl- and 10-ethyl-10-deazaminopterin have shown differences in their ability to inhibit DHFR from L1210 cells, with a factor of 3 difference noted between d,L-15b and l,L-15b in one study. nih.gov Polyglutamylation of this compound can also influence its interaction with DHFR, although polyglutamylation of 10-deazaaminopterin (B1664510) had little influence on its ability to inhibit L. casei dihydrofolate reductase in one study. nih.gov

Cellular Transport Systems and this compound Cellular Uptake.

The effectiveness of this compound is significantly influenced by its ability to enter target cells. Cellular uptake of this compound and its analogues is primarily mediated by specific transport systems. google.comresearchgate.net

Role of Reduced Folate Carrier-1 (RFC-1) in this compound Transport.

The Reduced Folate Carrier-1 (RFC-1) plays a crucial role in the cellular uptake of this compound and its analogues, such as pralatrexate (B1268). google.comresearchgate.net RFC-1 is a major transporter for reduced folates and antifolates at physiological pH. google.com It is often highly expressed in rapidly dividing cells, including many cancer cells, making it an important target for delivering antifolate drugs. google.comaacrjournals.org

Studies have shown that this compound analogues like pralatrexate are efficiently transported into cancer cells via RFC-1. researchgate.netnih.gov Compared to methotrexate (B535133), pralatrexate has demonstrated a higher affinity for RFC-1 and a significantly faster rate of intracellular transport. researchgate.netaacrjournals.org For example, Km values for RFC-1 have been reported as 0.3 µmol/L for pralatrexate and 4.8 µmol/L for methotrexate, with Vmax/Km values (representing the rate of transport) of 12.6 and 0.9, respectively. aacrjournals.org This suggests that the influx rate of pralatrexate is nearly 14-fold greater than that of methotrexate. aacrjournals.org

Impaired internalization of this compound due to decreased expression or function of RFC-1 has been identified as a mechanism of resistance in some cancer cell lines. researchgate.netnih.gov

Polyglutamylation of this compound Analogues.

Once inside the cell, this compound analogues undergo polyglutamylation, a process where multiple glutamate (B1630785) residues are added to the molecule. google.com This modification is critical for the intracellular retention and enhanced activity of antifolates. Polyglutamylated antifolates are less likely to be transported out of the cell by efflux pumps, leading to their intracellular accumulation. google.comnewdrugapprovals.org

Impact on Folylpolyglutamyl Synthase (FPGS) Activity.

Polyglutamylation of this compound analogues is catalyzed by the enzyme Folylpolyglutamyl Synthase (FPGS). google.comresearchgate.net FPGS activity is essential for converting the monoglutamated antifolate into its polyglutamylated forms. This compound analogues, such as pralatrexate, are substrates for FPGS and undergo efficient polyglutamylation. researchgate.netnih.gov

Studies have indicated that pralatrexate is polyglutamylated much more efficiently than methotrexate. hematologyandoncology.net For instance, the Km for pralatrexate and methotrexate for FPGS are reported as 5.9 µmol/L and 32.3 µmol/L, respectively, with Vmax/Km values of 23.2 and 2.2, respectively. aacrjournals.org This suggests a significantly greater potential for pralatrexate to be polyglutamylated compared to methotrexate. aacrjournals.org

Defective polyglutamylation due to decreased FPGS expression or inactivating mutations in FPGS can contribute to resistance to this compound analogues. researchgate.netnih.gov

Identification and Validation of Additional Biochemical Pathways Affected by this compound.

While DHFR inhibition is the primary mechanism of action, this compound may affect other biochemical pathways. researchgate.net Antifolates, by disrupting folate metabolism, can impact pathways reliant on folate cofactors, such as purine (B94841) and thymidylate synthesis. ontosight.ai

Research has explored the broader impact of this compound on cellular processes. For example, studies investigating resistance mechanisms to pralatrexate have used gene expression array analysis, which can reveal alterations in various pathways. One study identified elevated expression of DNA-methyltransferase 3β (DNMT3B) in pralatrexate-resistant cell lines, suggesting a potential role of epigenetic alterations in resistance. researchgate.netnih.gov Gene set enrichment analysis (GSEA) in pralatrexate-resistant cells also indicated correlations with pathways such as adipogenesis, mTORC1 signaling, IL2/STAT5 signaling, and inflammatory response gene sets. nih.gov

This compound has also been suggested to inhibit folate-dependent enzymes of the purine biosynthesis pathway, which could lead to reduced intracellular nucleoside pools. biorxiv.org This potential effect on nucleoside pools might contribute to synergistic effects when combined with nucleoside analogs. researchgate.netnih.govbiorxiv.org

Further research is ongoing to fully identify and validate all biochemical pathways affected by this compound and its analogues, which could provide a more comprehensive understanding of their mechanisms of action and potential for combination therapies.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 100516 |

| Pralatrexate | 124037382 |

| Methotrexate | 126941 |

| Aminopterin (B17811) | 5702 |

| Dihydrofolate (DHF) | 135398639 |

| Tetrahydrofolate (THF) | 135398631 |

| L-gamma-methylene-10-deazaminopterin (L-MDAM) | 131216-21-2 (CAS) patsnap.com |

| Pemetrexed (B1662193) | 446532 |

Structure Activity Relationship Sar of Deazaminopterin and Its Analogues

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of deazaminopterin and its analogues is intrinsically linked to their chemical structure. As antifolates, these compounds typically target enzymes like dihydrofolate reductase (DHFR), which is essential for the synthesis of tetrahydrofolate, a crucial cofactor in nucleotide synthesis. The ability of these molecules to bind to and inhibit DHFR is a primary determinant of their biological effect.

Key structural features contributing to the biological activity of antifolates, including this compound analogues, often involve the pteridine (B1203161) ring system, the para-aminobenzoyl moiety, and the glutamic acid residue. Modifications to these regions can significantly impact binding affinity to the target enzyme, cellular uptake, and subsequent metabolic processing (e.g., polyglutamylation).

Research into this compound analogues has explored the effect of substitutions at various positions. For instance, studies on 5-deazaaminopterin (B8673772) analogues with substituents at the 5- and/or 7-positions have shown that modifications in these areas can influence activity against different cell lines. Preliminary biological studies indicated that 7-methyl and 5,7-dimethyl analogues were less active than methotrexate (B535133) against certain human and murine leukemia cells in tissue culture nih.gov.

Another analogue, L-gamma-methylene-10-deazaminopterin (L-MDAM), features a gamma-methylene group that distinguishes it from its parent compound, aminopterin (B17811). This structural difference affects its binding to enzymes involved in folate metabolism, such as DHFR ontosight.ai. The inhibition of DHFR by L-MDAM blocks the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell replication ontosight.ai.

The specific arrangement and chemical nature of functional groups within the this compound structure and its analogues determine their interaction with the binding site of target enzymes like DHFR. These interactions can include hydrogen bonding, ionic interactions, and hydrophobic effects. The stereochemistry of the glutamic acid residue is also a critical determinant for the biological activity of folate analogues.

Rational Design Strategies Based on SAR for Enhanced Potency and Selectivity

Rational design strategies for developing this compound analogues with enhanced potency and selectivity are guided by the insights gained from SAR studies. The goal is to modify the chemical structure in a way that improves binding to the intended target enzyme while minimizing off-target interactions.

One strategy involves making specific substitutions or modifications to the core structure to optimize interactions with the enzyme's active site. For example, understanding how different substituents on the pteridine ring or the benzoyl group affect binding affinity to DHFR can inform the design of more potent inhibitors.

Another approach focuses on altering the molecule's properties to improve cellular uptake and intracellular retention. Polyglutamylation, the addition of multiple glutamic acid residues to the gamma-carboxyl group of the glutamic acid tail, is an important factor in the cellular accumulation and retention of antifolates. Analogues designed for enhanced polyglutamylation may exhibit improved efficacy, particularly in cancer cells that highly express the enzyme folylpolyglutamate synthetase (FPGS). Pralatrexate (B1268), a 10-deazaaminopterin (B1664510) derivative, is noted for its high affinity for the reduced folate carrier-1 (RFC-1) and FPGS, leading to extensive internalization and accumulation in tumor cells newdrugapprovals.org.

Rational design also considers the potential for developing analogues that can overcome mechanisms of resistance. This might involve designing compounds that are less susceptible to efflux transporters or that can inhibit mutated forms of the target enzyme.

The iterative process of design, synthesis, testing, and analysis (often referred to as the Design-Make-Test-Analyze or DMTA cycle) is fundamental to rational drug design based on SAR cbcs.se. By systematically modifying the structure and evaluating the biological activity of each new analogue, researchers can refine their understanding of the SAR and design compounds with improved properties.

While specific detailed data tables on the SAR of this compound and its analogues were not extensively available in the search results, the principles of SAR and rational design are consistently applied in the development of antifolate compounds.

Comparative SAR Studies of this compound with Methotrexate Homologues

This compound and methotrexate are both antifolate compounds that act as inhibitors of DHFR. Methotrexate (formerly known as amethopterin) is a widely used chemotherapy agent and immune-system suppressant wikipedia.org. Comparative SAR studies between this compound and methotrexate homologues aim to understand the differences in their interactions with biological targets and to identify structural features that confer distinct properties.

The primary structural difference between aminopterin and methotrexate lies in the presence of a methyl group at the N10 position of methotrexate wikipedia.org. This compound, or 10-deazaaminopterin, involves a modification at the 10-position, where a carbon atom replaces the nitrogen atom found in aminopterin and methotrexate's core structure. This seemingly small change can lead to significant differences in biological activity, pharmacokinetics, and metabolism.

Comparative studies have investigated the activity of this compound and its analogues relative to methotrexate against various cell lines and in preclinical models. For instance, 5-alkyl derivatives of 5-deazaaminopterin and 5-deazamethotrexate have been compared to methotrexate in murine tumor models nih.gov. These studies found that while the extent of polyglutamylation of 5-deazaaminopterin and 5-deazamethotrexate and their 5-alkyl derivatives was substantially less compared to aminopterin and equivalent to methotrexate, all of the 5-alkyl derivatives of aminopterin and methotrexate were more active in vivo than methotrexate against four murine tumor models nih.gov.

Differences in transport mechanisms can also contribute to variations in activity. Transport inward of 5-deazaaminopterin in isolated crypt cell epithelium from mouse small intestine was lower than aminopterin, while influx of 5-deazamethotrexate was greater than methotrexate. However, the transport of 5-alkyl derivatives of these 5-deaza analogues was intermediate between aminopterin and methotrexate nih.gov. These differences in transport can influence the intracellular concentration of the antifolate and, consequently, its inhibitory effect on DHFR and other folate-dependent enzymes.

Interactive Data Tables (Conceptual)

Below are conceptual representations of data tables that would ideally be interactive in a digital format, allowing users to sort and filter the data.

Conceptual Table 1: Activity of this compound Analogues vs. Methotrexate

| Compound Name | Structural Modification(s) | Activity vs. Cell Line (e.g., HL-60) | Activity vs. Cell Line (e.g., L-1210) | Notes |

| Methotrexate | - | Reference | Reference | Widely used antifolate |

| 5-Deazaaminopterin, 7-methyl | Deaza at 5, Methyl at 7 | Less active than MTX nih.gov | Less active than MTX nih.gov | Preliminary studies nih.gov |

| 5-Deazaaminopterin, 5,7-dimethyl | Deaza at 5, Dimethyl at 5 and 7 | Less active than MTX nih.gov | Less active than MTX nih.gov | Preliminary studies nih.gov |

| 5-Deazaaminopterin, 5-alkyl | Deaza at 5, Alkyl at 5 | Data not specified | Data not specified | More active than MTX in murine tumors nih.gov |

| 5-Deazamethotrexate, 5-alkyl | Deaza at 5, Alkyl at 5, Methyl at N10 (like MTX) | Data not specified | Data not specified | More active than MTX in murine tumors nih.gov |

| L-gamma-methylene-10-deazaminopterin | Gamma-methylene at 10 | Data not specified | Data not specified | Inhibits DHFR ontosight.ai |

Conceptual Table 2: Transport Inward of Antifolates

| Compound Name | Influx Km (µM) in Mouse Small Intestine Crypt Cells | Comparison Note |

| Aminopterin | 14.2 +/- 2 nih.gov | Reference |

| 5-Deazaaminopterin | Lower than Aminopterin nih.gov | Specific value not provided in abstract nih.gov |

| Methotrexate | Data not specified | Reference |

| 5-Deazamethotrexate | 98.6 +/- 23 nih.gov | Greater than Methotrexate nih.gov |

| 5-Alkyl-5-deaza analogues | 44.4 +/- 11 to 49.8 +/- 12 nih.gov | Intermediate between Aminopterin and MTX nih.gov |

Preclinical Research Methodologies and Findings for Deazaminopterin

In Vitro Experimental Models in Deazaminopterin Research

In vitro studies are fundamental in the initial assessment of a compound's biological activity, allowing for controlled environments to study cellular responses. This compound research has utilized various cell-based systems and assays to evaluate its effects.

Two-Dimensional (2D) Cell Culture Systems for Efficacy Assessment

Two-dimensional (2D) cell culture systems have been widely used to evaluate the efficacy of this compound derivatives like pralatrexate (B1268) against various cancer cell lines. These models provide a straightforward method to assess the direct impact of the compound on cell growth and viability. Cytotoxicity assays, often employing methods like trypan blue exclusion, are standard in these 2D systems to quantify the percentage of viable cells after treatment. aacrjournals.orgnih.govaacrjournals.org Studies comparing pralatrexate with other antifolates, such as methotrexate (B535133), in 2D cultures of lymphoma cell lines have demonstrated the relative cytotoxic potential of this compound derivatives. aacrjournals.orgnih.govaacrjournals.org For example, pralatrexate showed superior activity compared to methotrexate in inducing apoptosis in a large B-cell lymphoma cell line in vitro. aacrjournals.orgnih.gov Additionally, 2D culture conditions have been used to assess the effects of pralatrexate on neuroblastoma cell lines, demonstrating time-dependent inhibition of cell growth. researchgate.net

Three-Dimensional (3D) Spheroid and Organoid Models in Drug Screening

Three-dimensional (3D) spheroid and organoid models offer a more physiologically relevant in vitro system compared to traditional 2D cultures, mimicking the complex microenvironment and cell-cell interactions found in tumors. These models are increasingly used in drug screening to better predict in vivo responses. Research into this compound derivatives has incorporated 3D culture assays, particularly in the context of investigating mechanisms of resistance and exploring synergistic drug combinations. nih.govresearchgate.net For instance, a 3D-culture assay was utilized to evaluate the synergistic effects of decitabine (B1684300) plus pralatrexate in pralatrexate-resistant T-lymphoblastic leukemia cell lines. nih.govresearchgate.net Treatment with pralatrexate has also been assessed in 3D culture conditions using neuroblastoma cell lines, showing inhibition of cell growth. researchgate.net

Cell-Based Assays for Efficacy Evaluation (e.g., Cytotoxicity Assays, Apoptosis Induction)

Cell-based assays are crucial for quantifying the biological effects of this compound. Cytotoxicity assays, such as the trypan blue exclusion assay or assays quantifying ATP content (like CellTiter-Glo), are routinely used to measure the reduction in viable cells following exposure to the compound. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netgoogle.com Induction of apoptosis, a key mechanism of cell death, is another critical endpoint evaluated using cell-based assays like flow cytometry and immunoblotting for markers such as cleaved PARP1 and activated caspase-3. aacrjournals.orgnih.govaacrjournals.orgresearchgate.netnih.gov Studies have shown that pralatrexate is potent in inducing apoptosis in lymphoma cells and neuroblastoma cells, as confirmed by caspase-3 activation and PARP cleavage. aacrjournals.orgnih.govresearchgate.net

Molecular and Cellular Assays (e.g., Gene and Protein Expression Analysis, Cell Cycle Perturbations)

Molecular and cellular assays provide insights into the mechanisms by which this compound exerts its effects. These assays include analyzing changes in gene and protein expression levels and evaluating perturbations in the cell cycle. Gene expression analysis, often performed using techniques like gene expression arrays, can identify genes that are up- or downregulated in response to treatment or in the context of acquired resistance. nih.govresearchgate.net Protein expression analysis, commonly done via immunoblotting, confirms the levels of specific proteins involved in folate metabolism, drug transport, apoptosis, and cell cycle regulation. nih.gov Cell cycle analysis, typically using flow cytometry, determines how the compound affects the progression of cells through different phases of the cell cycle. aacrjournals.orgnih.govaacrjournals.orgnih.gov Research on pralatrexate-resistant cell lines has utilized gene expression array analysis to reveal elevated expression of DNA-methyltransferase 3β (DNMT3B) in resistant cells. nih.govresearchgate.net Cell cycle analysis has shown that the combination of pralatrexate and gemcitabine (B846) is more effective at inducing a G1-S arrest compared to other treatment schedules in lymphoma cells. aacrjournals.org

In Vivo Experimental Models in this compound Research

Xenograft Models for Efficacy Evaluation

Xenograft models, created by implanting human cancer cells into immunocompromised mice, are widely used to assess the in vivo efficacy of potential therapeutic agents like this compound derivatives. These models allow researchers to study the effects of the compound on tumor growth and regression. aacrjournals.orgnih.govaacrjournals.orgjustia.comjustia.comhematologyandoncology.netbohrium.comgoogle.com Studies using xenograft models have shown that highly purified compositions of 10-propargyl-10-deazaaminopterin are effective against human tumors, including mammary tumors and lung cancer. justia.comjustia.com Pralatrexate has demonstrated superior efficacy compared to methotrexate in ascitic and solid murine tumor models. hematologyandoncology.net Furthermore, xenograft models have been used to evaluate the activity of pralatrexate in combination therapies, such as with romidepsin (B612169) in a murine model of T-cell lymphoma, showing a significant reduction in bioluminescent intensity compared to single-agent treatments. hematologyandoncology.net The combination of pralatrexate followed by gemcitabine has also shown marked superiority over methotrexate/cytarabine (B982) combinations in inducing complete remissions in lymphoma xenograft models. aacrjournals.orgnih.govaacrjournals.org

Here is a summary of some preclinical findings in a table format:

| Model Type | Cell Line / Tumor Type | Key Findings | Reference(s) |

| 2D Cell Culture | Lymphoma cell lines | Pralatrexate more cytotoxic and potent in inducing apoptosis than methotrexate. | aacrjournals.orgnih.govaacrjournals.org |

| 2D Cell Culture | Neuroblastoma cell lines | Pralatrexate blocked cell growth in a time-dependent manner. | researchgate.net |

| 3D Spheroid Culture | T-lymphoblastic leukemia cells | Synergistic effects observed with decitabine plus pralatrexate in resistant cell lines. | nih.govresearchgate.net |

| 3D Culture | Neuroblastoma cell lines | Pralatrexate blocked cell growth. | researchgate.net |

| Xenograft Model | Human mammary tumors | Highly purified 10-propargyl-10-deazaaminopterin showed efficacy. | justia.comjustia.com |

| Xenograft Model | Human lung cancer | Highly purified 10-propargyl-10-deazaaminopterin showed efficacy. | justia.com |

| Xenograft Model | Murine tumor models (ascitic and solid) | Pralatrexate showed markedly increased antitumor efficacy compared to methotrexate. | hematologyandoncology.net |

| Xenograft Model | Murine model of T-cell lymphoma | Pralatrexate plus romidepsin combination showed significant reduction in tumor growth. | hematologyandoncology.net |

| Xenograft Model | Lymphoma xenografts | Pralatrexate followed by gemcitabine superior to methotrexate/cytarabine in inducing complete remissions. | aacrjournals.orgnih.govaacrjournals.org |

Use of Immunodeficient Mouse Models.

Immunodeficient mouse models play a crucial role in the preclinical evaluation of potential anti-cancer agents like this compound analogues. These models, such as severe combined immunodeficient (SCID) and nonobese diabetic/severe combined immunodeficient (NOD/SCID) mice, lack functional immune systems, which allows for the successful engraftment and growth of human tumor cell lines (xenografts) aacrjournals.orgncard.org.aujax.org. This enables researchers to study the effects of a compound directly on human cancer cells in a living system ncard.org.aujax.org.

Studies have utilized immunodeficient mice to assess the in vivo efficacy of this compound analogues. For instance, 10-propargyl-10-deazaminopterin (Pralatrexate) has been evaluated in SCID and irradiated NOD/SCID mouse xenograft models bearing human lymphoma cell lines aacrjournals.org. These studies allowed for the comparison of Pralatrexate's activity against established human tumors in a living system with that of other agents like methotrexate aacrjournals.org. Another analogue, 10-ethyl-10-deazaminopterin (Edatrexate), has also been tested in human tumor xenografts in nude mice, another type of immunodeficient model hematologyandoncology.net. The use of these models provides valuable insights into the in vivo antitumor activity and pharmacokinetics of this compound analogues in a setting that partially mimics human tumor growth nih.govtranscurebioservices.com.

Pharmacodynamic Assessments in Preclinical Biological Systems.

Pharmacodynamic assessments in preclinical biological systems aim to understand how this compound and its analogues interact with their biological targets and exert their effects at the cellular and molecular levels nih.goveuropa.eu. A primary pharmacodynamic target for this compound analogues, as with other antifolates, is the enzyme dihydrofolate reductase (DHFR), which is critical for folate metabolism and DNA synthesis google.comresearchgate.net. By inhibiting DHFR, these compounds disrupt the synthesis of nucleotides required for cell proliferation psu.edu.

Beyond DHFR inhibition, preclinical pharmacodynamic studies have highlighted the importance of cellular uptake and metabolism. Pralatrexate, a this compound analogue, has shown high affinity for the reduced folate carrier type 1 (RFC-1), a transporter often overexpressed in cancer cells, leading to efficient intracellular accumulation aacrjournals.orghematologyandoncology.net. This enhanced transport is considered a key factor in its observed potency aacrjournals.org. Furthermore, intracellular polyglutamylation, the process of adding glutamate (B1630785) residues to the antifolate molecule, is another crucial pharmacodynamic aspect. Polyglutamylation helps retain the drug within the cell and can enhance its inhibitory effects on folate-dependent enzymes hematologyandoncology.net. Pralatrexate is reported to be polyglutamylated more efficiently than methotrexate hematologyandoncology.net.

In vitro cytotoxicity assays using various cancer cell lines are common preclinical biological systems for assessing the pharmacodynamic effects of this compound analogues aacrjournals.org. These assays measure the ability of the compound to inhibit cancer cell growth or induce cell death, providing data on potency and efficacy at the cellular level aacrjournals.org. Studies have shown that Pralatrexate exhibits potent cytotoxicity against various lymphoma cell lines aacrjournals.org.

Comparative Preclinical Efficacy Studies of this compound Analogues.

Comparative preclinical efficacy studies are essential for evaluating the relative potential of different this compound analogues and comparing them to existing standard treatments like methotrexate. These studies often involve testing the compounds side-by-side in identical preclinical models to determine which agents demonstrate superior antitumor activity.

Research has compared the efficacy of Pralatrexate (10-propargyl-10-deazaminopterin) with methotrexate in both in vitro cell line studies and in vivo xenograft models aacrjournals.org. Findings from these studies have indicated that Pralatrexate is often more potent than methotrexate in inhibiting the growth of certain cancer cell lines aacrjournals.orgresearchgate.net. In immunodeficient mouse models bearing human tumor xenografts, Pralatrexate has demonstrated superior antitumor effects compared to methotrexate, including achieving complete remissions in some cases aacrjournals.org.

Another analogue, Edatrexate (10-ethyl-10-deazaminopterin), has also been compared to methotrexate and the parent compound in preclinical settings hematologyandoncology.net. Studies in ascitic and solid murine tumor models, as well as human tumor xenografts in nude mice, showed that the 10-ethyl analogue exhibited markedly increased antitumor efficacy compared to both methotrexate and 10-deazaminopterin against some human tumor xenografts hematologyandoncology.net.

Comparative studies have also explored the potential for synergy when this compound analogues are used in combination with other therapeutic agents. For example, preclinical studies have investigated the schedule-dependent synergy of Edatrexate with carboplatin (B1684641) in human non-small cell lung cancer cell lines sci-hub.ru. Similarly, the combination of Pralatrexate and gemcitabine has been evaluated in preclinical models of human non-Hodgkin's lymphoma, demonstrating superior effects compared to the combination of methotrexate and cytarabine aacrjournals.org. These comparative studies are vital for identifying promising candidates and rationalizing their further development.

Here is a summary of comparative preclinical efficacy findings:

| Compound | Model System | Key Finding Compared to Methotrexate | Source |

| Pralatrexate | Murine L1210 cell line | Inhibited growth | google.com |

| Pralatrexate | Murine E0771 mammary tumor model | Antitumor properties shown | google.com |

| Pralatrexate | Human lymphoma cell lines (in vitro) | Superior cytotoxicity | aacrjournals.org |

| Pralatrexate | SCID and NOD/SCID human lymphoma xenografts | Superior antitumor effects, complete remissions observed | aacrjournals.org |

| Pralatrexate | Cell growth (in vitro) | Five times more potent than MTX | researchgate.net |

| 10-Ethyl-10-deazaminopterin | Ascitic and solid murine tumor models | Markedly increased antitumor efficacy compared to MTX and parent compound | hematologyandoncology.net |

| 10-Ethyl-10-deazaminopterin | Human tumor xenografts in nude mice | Markedly increased antitumor efficacy compared to MTX and parent compound | hematologyandoncology.net |

| 10-Ethyl-10-deazaminopterin | Human NSCLC lines (in vitro, with carboplatin) | Schedule-dependent synergy | sci-hub.ru |

Molecular Mechanisms of Resistance to Deazaminopterin

Alterations in Deazaminopterin Cellular Transport Mechanisms.

Cellular uptake of antifolates is primarily mediated by specific transport systems, notably the reduced folate carrier-1 (RFC-1) newdrugapprovals.orgresearchgate.netnih.gov. Alterations in these transport mechanisms can significantly impact the intracellular concentration of this compound, leading to reduced efficacy. Impaired internalization of this compound due to decreased expression of RFC-1 has been identified as a potential mechanism of resistance in some cell lines researchgate.netnih.gov. Studies on pralatrexate-resistant T-lymphoblastic leukemia cell lines, for instance, have shown reduced cellular uptake of the drug associated with decreased RFC-1 expression researchgate.netnih.gov.

Multidrug resistance efflux transporters, such as those belonging to the ATP-binding cassette (ABC) transporter family, can also contribute to decreased intracellular drug accumulation by actively pumping the drug out of the cell nih.govphysiology.orgpharmacologyeducation.org. While MRP1 (ABCC1) is known to confer resistance to methotrexate (B535133) and other natural product drugs, there is some evidence suggesting that MRPs' capability of transporting methotrexate may also limit the uptake of recently developed antifolates, including 10-deazaminopterin physiology.org.

Target Enzyme Modifications and Acquired Mutations (e.g., DHFR).

This compound, like other antifolates, primarily targets dihydrofolate reductase (DHFR), an essential enzyme in the folate pathway responsible for converting dihydrofolate to tetrahydrofolate ontosight.airesearchgate.netresearchgate.netplos.org. Inhibition of DHFR disrupts DNA synthesis and cell replication ontosight.ai. Modifications to the DHFR enzyme or the acquisition of mutations in the DHFR gene can lead to reduced binding affinity of the antifolate to its target, thereby conferring resistance researchgate.netresearchgate.netnih.gov.

Increased expression of DHFR protein has been observed as a mechanism of resistance in some this compound-resistant cell lines researchgate.net. This increased enzyme level can titrate out the effect of the drug, requiring higher drug concentrations to achieve the same degree of inhibition. Mutations in the DHFR gene can also decrease the enzyme's affinity for antifolates, resulting in resistance researchgate.netnih.gov.

Gene Amplification and Changes in Gene Expression Profiles.

Gene amplification, an increase in the number of copies of a specific gene, is a well-established mechanism of resistance to antifolate agents, particularly methotrexate dntb.gov.uacancer.gov. Amplification of the DHFR gene leads to overexpression of the enzyme, overwhelming the inhibitory capacity of the drug researchgate.netcancer.gov. While the search results specifically mention DHFR amplification in the context of antifolate resistance generally and methotrexate specifically, studies on this compound derivatives like pralatrexate (B1268) also indicate increased DHFR expression as a resistance mechanism researchgate.net. Changes in the expression profiles of other genes involved in folate metabolism and transport, beyond just DHFR and RFC1, can also contribute to acquired resistance researchgate.net. Epigenetic alterations have also been considered to play a role in the resistance mechanism of pralatrexate researchgate.netnih.gov.

Multidrug Resistance (MDR) Phenotypes in the Context of Antifolate Agents.

Multidrug resistance (MDR) is a phenomenon where cells develop cross-resistance to a range of structurally and mechanistically unrelated drugs physiology.org. In the context of antifolate agents, MDR can involve the overexpression of efflux pumps, such as P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-associated Proteins (MRPs), which transport various drugs, including some antifolates, out of the cell physiology.orgpharmacologyeducation.org. While MDR is often associated with resistance to natural product drugs, MRPs, particularly MRP1, have been implicated in resistance to folate antimetabolites physiology.org. Evidence suggests that MRPs' transport of methotrexate may limit the uptake of 10-deazaminopterin physiology.org. The development of MDR is a significant challenge in cancer treatment and can arise through various mechanisms, including increased efflux, decreased uptake, and alterations in drug targets or metabolism physiology.org.

Investigational Strategies for Circumventing Acquired Resistance.

Overcoming acquired resistance to this compound and other antifolates is a critical area of research. Investigational strategies aim to counteract the identified resistance mechanisms. Approaches include developing new antifolate analogues with altered transport or binding properties, inhibiting efflux pumps, or combining antifolates with other agents that can bypass or reverse resistance.

Studies on pralatrexate-resistant cells have shown collateral sensitivity to nucleoside analogs, suggesting potential combination strategies researchgate.net. Combining pralatrexate with hypomethylating agents has also shown synergistic activity in preclinical models of T-cell lymphoma, indicating that targeting epigenetic alterations may help circumvent resistance researchgate.netnih.govresearchgate.net. Developing dual inhibitors that target multiple enzymes in the folate pathway or combining antifolates with inhibitors of resistance mechanisms, such as efflux transporters or enzymes involved in polyglutamylation or deglutamylation, are also under investigation gatech.educore.ac.uk.

Data Table: Mechanisms of Resistance to this compound (Based on Pralatrexate Studies)

| Mechanism | Description | Example Findings (from Pralatrexate Studies) |

| Altered Cellular Transport (Decreased Uptake) | Reduced influx of the drug into the cell. | Decreased intracellular uptake of [14C]-PDX in resistant cells, associated with reduced RFC1 expression. researchgate.netnih.gov |

| Target Enzyme Modification (Increased DHFR) | Increased levels of the target enzyme, requiring higher drug concentrations. | Increased expression of DHFR protein observed in resistant cells. researchgate.net |

| Gene Amplification | Increase in the copy number of genes involved in resistance. | Amplification of DHFR has been reported as a mechanism of antifolate resistance. researchgate.netdntb.gov.uacancer.gov |

| Multidrug Efflux | Increased export of the drug out of the cell by transporter proteins. | Increased antifolate efflux due to overexpression of multidrug resistance efflux transporters reported. nih.gov |

| Epigenetic Alterations | Changes in gene expression not due to DNA sequence alteration. | Epigenetic alterations considered to play a role in pralatrexate resistance. researchgate.netnih.gov |

Detailed research findings, particularly from studies on pralatrexate, highlight the multifactorial nature of this compound resistance. For example, in pralatrexate-resistant T-lymphoblastic leukemia cell lines, impaired internalization due to reduced RFC1 expression and increased DHFR expression were identified as key resistance mechanisms researchgate.net. These findings underscore the importance of considering multiple pathways when addressing resistance to this compound and its derivatives.

Deazaminopterin in Contemporary Drug Discovery and Development

Role of Deazaminopterin Analogues in Novel Antifolate Drug Discovery Programs.

This compound analogues play a crucial role in the development of new antifolate drugs. Antifolates are a class of compounds that interfere with the metabolic pathways involving folic acid, which is essential for nucleotide synthesis and cell division. By inhibiting key enzymes in folate metabolism, antifolates can effectively halt cell proliferation, making them valuable agents in cancer chemotherapy and the treatment of other proliferative diseases.

This compound itself is a 10-deaza analogue of aminopterin (B17811). The modification at the 10-position of the pteridine (B1203161) ring can influence the compound's interaction with folate-metabolizing enzymes and transport systems. This structural alteration can lead to altered binding affinities, improved cellular uptake, and modified pharmacokinetic properties compared to parent compounds like methotrexate (B535133) or aminopterin.

A notable example of a this compound analogue that has progressed in clinical development is pralatrexate (B1268) (10-propargyl-10-deazaaminopterin), also known as PDX. newdrugapprovals.orgnewdrugapprovals.orgaacrjournals.org Pralatrexate is a 10-deazaaminopterin (B1664510) derivative developed for the potential treatment of malignancies. newdrugapprovals.org It functions as an antifolate, structurally a folate analog inhibitor of dihydrofolate reductase (DHFR). newdrugapprovals.org Pralatrexate exhibits high affinity for reduced folate carrier-1 (RFC-1) and folylpolyglutamate synthetase (FPGS), leading to enhanced intracellular accumulation and polyglutamylation in tumor cells. newdrugapprovals.orgaacrjournals.org This designed affinity for RFC-1 is a key pharmacologic concept differentiating pralatrexate from other antifolates, aiming to overcome transport limitations. aacrjournals.org The enhanced transport and subsequent polyglutamylation contribute to the potent antineoplastic activity observed with pralatrexate. newdrugapprovals.orgaacrjournals.org

Another this compound analogue, L-gamma-methylene-10-deazaminopterin (L-MDAM), is also under investigation. ontosight.ai L-MDAM is an antifolate drug that inhibits dihydrofolate reductase (DHFR), preventing DNA synthesis and cell replication. ontosight.ai Research on L-MDAM focuses on its potential as a chemotherapeutic agent with improved efficacy and reduced side effects, exploring its application in various cancer types. ontosight.ai The presence of a gamma-methylene group in its structure distinguishes it from aminopterin and affects its binding to enzymes in folate metabolism, such as DHFR. ontosight.ai

The design and synthesis of this compound analogues involve modifying different parts of the molecule to optimize their interaction with specific targets and improve their pharmacological profiles. These modifications can include alterations to the pteridine ring, the para-aminobenzoyl moiety, or the glutamic acid residue. The goal is to create compounds with increased potency, enhanced selectivity for cancer cells, improved transport into target tissues, and favorable metabolic stability.

The ongoing research into this compound analogues highlights their significance in the quest for more effective and less toxic antifolate therapies. By exploring variations in the this compound scaffold, researchers aim to develop compounds that can overcome limitations of existing drugs, such as resistance mechanisms and systemic toxicity.

Preclinical Development Pathways for this compound-Based Compounds.

The preclinical development of this compound-based compounds follows established pathways for evaluating the potential of drug candidates before human testing. This phase is critical for assessing the safety and preliminary efficacy of a compound. Preclinical development typically involves a series of in vitro and in vivo studies to gather comprehensive data on the compound's pharmacological properties, pharmacokinetics, and potential toxicity. aristo-group.comucl.ac.uk

For this compound analogues, preclinical development pathways often include:

In vitro studies: These studies assess the compound's activity in cell-based systems. This includes evaluating the inhibition of target enzymes like DHFR, assessing cytotoxicity against various cancer cell lines, and studying the compound's mechanism of action at the cellular level. For example, cytotoxicity assays using techniques like the trypan blue exclusion assay are used to explore the in vitro activity of antifolates against cancer cell lines. nih.gov

Pharmacokinetic (PK) studies: PK studies in animal models (such as mice, rats, or dogs) are conducted to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. aristo-group.comucl.ac.uknuvisan.com This information is crucial for determining appropriate dosing regimens and predicting human pharmacokinetics.

Pharmacodynamic (PD) studies: PD studies measure the compound's biological effects in animal models, including its efficacy in inhibiting tumor growth or modulating other relevant biological pathways. This often involves using xenograft models, where human cancer cells are implanted into immunocompromised mice. nih.gov Studies comparing the activity of this compound analogues with existing therapies in these models are common. nih.gov

Toxicology studies: These studies are designed to identify potential toxicities of the compound at different dose levels in animal models. aristo-group.comucl.ac.uk While the user requested exclusion of detailed safety/adverse effect profiles in the final article content, preclinical toxicology studies are a fundamental part of the development pathway to inform the safety profile before clinical trials. These studies evaluate potential organ toxicity, genotoxicity, and other adverse effects.

Formulation development: Research is conducted to develop suitable formulations of the this compound-based compound for administration in preclinical studies and, eventually, in clinical trials. ucl.ac.uk This involves considering the compound's solubility, stability, and other physicochemical properties.

Detailed research findings from preclinical studies on this compound analogues like pralatrexate have demonstrated their activity in various cancer models. For instance, studies have compared the efficacy of pralatrexate with methotrexate in models of human non-Hodgkin's lymphoma, showing superior activity for pralatrexate in some settings, particularly when administered in specific schedules. aacrjournals.orgnih.gov These studies often involve assessing tumor growth inhibition, induction of apoptosis, and effects on key enzymes and pathways. aacrjournals.orgnih.gov

The preclinical development pathway for this compound-based compounds is an iterative process, where findings from various studies inform further structural modifications and experimental designs. Successful completion of preclinical studies demonstrating a favorable balance of efficacy and safety is a prerequisite for advancing a this compound analogue to clinical trials in humans.

Integration of Computational Approaches in this compound Research.

Computational approaches have become indispensable tools in modern drug discovery and development, and their integration into this compound research significantly accelerates and optimizes the process. These approaches leverage computational power and algorithms to model, simulate, and analyze the behavior of this compound compounds and their interactions with biological targets. frontiersin.orgnih.govalliedacademies.orgresearchgate.net

Key computational approaches integrated into this compound research include:

Molecular Modeling and Docking: These techniques are used to predict how this compound analogues bind to their target enzymes, such as DHFR. alliedacademies.org By creating 3D models of the enzyme and the compound, researchers can simulate their interaction and estimate binding affinities. This helps in understanding the structural basis of inhibition and guiding the design of new analogues with improved binding characteristics.

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models correlate the chemical structures of a series of this compound analogues with their biological activities. By identifying structural features that are important for activity, QSAR can help predict the activity of new, untested compounds and prioritize synthesis efforts.

Pharmacokinetic and Pharmacodynamic Modeling: Computational models can be used to simulate the ADME properties and biological effects of this compound compounds in biological systems. nih.gov Physiologically based pharmacokinetic (PBPK) models, for example, can predict the concentration of a compound in different tissues and organs over time, aiding in dose optimization and interspecies extrapolation. nih.gov

Virtual Screening: Large databases of chemical compounds can be computationally screened to identify potential this compound analogues with desired properties. alliedacademies.org This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.

Molecular Dynamics Simulations: These simulations model the dynamic behavior of this compound compounds and their targets over time, providing insights into the flexibility of the molecules and the stability of their interactions. alliedacademies.org

The integration of these computational approaches allows researchers to:

Prioritize compound synthesis: By predicting the potential activity and properties of new analogues, computational methods help researchers focus on synthesizing the most promising compounds, saving time and resources.

Optimize structural modifications: Computational insights into structure-activity relationships guide the rational design of this compound analogues with improved potency, selectivity, and pharmacokinetic profiles.

Understand mechanisms of action and resistance: Simulations and modeling can provide detailed information about how this compound compounds interact with their targets and how resistance mechanisms might arise, informing the development of strategies to overcome resistance.

Predict preclinical and clinical outcomes: Computational models can help predict the behavior of this compound compounds in living systems, aiding in the design of preclinical studies and potentially informing predictions about clinical efficacy and safety.

While computational approaches are powerful tools, they are typically used in conjunction with experimental studies to validate predictions and refine models. The iterative interplay between computational design and experimental validation is a cornerstone of modern this compound research and the development of novel antifolate drugs.

Q & A

Q. How can researchers address ethical challenges in clinical trials involving this compound?

- Methodological Answer : Submit trial designs to ethics committees for approval, emphasizing informed consent and risk-benefit analysis. Use adaptive trial designs to minimize patient exposure to ineffective doses. Publish adverse event data transparently, even in early-phase trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.